
N-Acetyl-D3-L-threonine-2,3-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D3-L-threonine-2,3-D2 is a labelled derivative of Acetyl-L-threonine, which belongs to the class of N-acyl-L-alpha-amino acids. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of stable isotope labelling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-L-threonine-2,3-D2 typically involves the acetylation of L-threonine using deuterated acetic anhydride in the presence of a base. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions on the threonine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuterium incorporation and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-Acetyl-D3-L-threonine-2,3-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-threonine: The non-deuterated version of the compound.
N-Acetyl-D3-L-threonine: A partially deuterated variant.
N-Acetyl-D3-L-threonine-2,3-D2: The fully deuterated version discussed here.
Uniqueness
This compound is unique due to its high level of deuterium incorporation, which enhances its utility in stable isotope labelling studies. This makes it particularly valuable for precise and accurate tracing in complex biochemical and chemical systems.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D |
Clé InChI |
PEDXUVCGOLSNLQ-BGYKJDKJSA-N |
SMILES isomérique |
[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


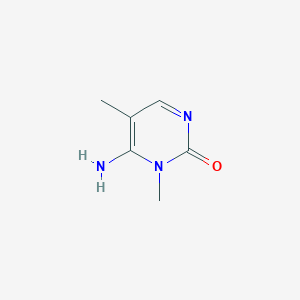
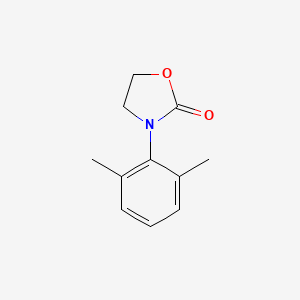
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
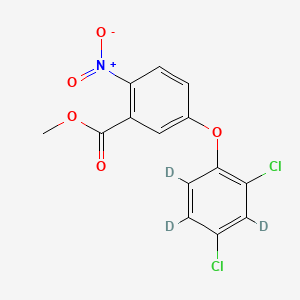
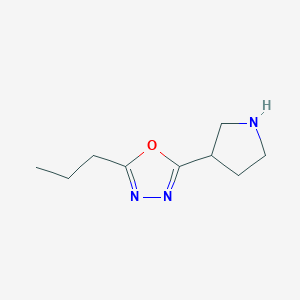
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
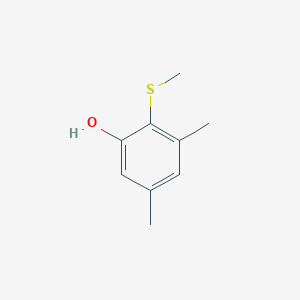
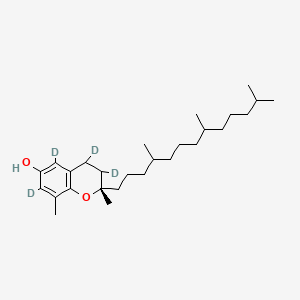
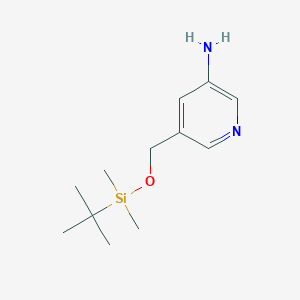
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
